1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]ethanone
Overview
Description
1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]ethanone is a compound that features a tert-butyl(dimethyl)silyl group attached to a phenyl ring, which is further connected to an ethanone group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]ethanone typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature to slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or CrO3 in pyridine.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: TBAF in THF at room temperature.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Alcohols after removal of the silyl protecting group.
Scientific Research Applications
1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]ethanone is widely used in scientific research for:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: In the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]ethanone primarily involves the protection of hydroxyl groups. The silyl group forms a stable bond with the oxygen atom, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step organic syntheses where selective reactions are required .
Comparison with Similar Compounds
tert-Butyldiphenylsilyl (TBDPS): Offers increased resistance to acidic hydrolysis and is used for protecting primary hydroxyl groups.
Trimethylsilyl (TMS): Less stable compared to tert-butyl(dimethyl)silyl but commonly used due to its ease of removal.
tert-Butyldimethylsilyl (TBDMS): Similar stability to tert-butyl(dimethyl)silyl and widely used in organic synthesis.
Uniqueness: 1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]ethanone is unique due to its balance of stability and reactivity, making it an ideal protecting group in various synthetic applications .
Properties
IUPAC Name |
1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2Si/c1-12(16)14-9-7-13(8-10-14)11-17-18(5,6)15(2,3)4/h7-10H,11H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYZTMYTEYCCCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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